molecular formula C12H7N3O4 B2446469 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid CAS No. 500300-26-5

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid

Cat. No. B2446469
CAS RN: 500300-26-5
M. Wt: 257.205
InChI Key: QBYSISHGTFQZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid” is a chemical compound with the molecular formula C12H7N3O4 . It has a molecular weight of 257.2 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 283 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry Applications

  • The development of novel antiallergy agents led to the synthesis of over 50 new derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid, showing significant intravenous activity against allergies. These compounds, including their ester forms for improved oral absorption, were evaluated using the rat PCA assay, demonstrating antiallergy activity up to 400 times that of disodium cromoglycate (DSCG) (Althuis et al., 1980).
  • A prototype compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed showing tenfold more potency than DSCG in antiallergy activity. This highlights the compound's potential as an oral antiallergy agent with significant efficacy (Althuis et al., 1979).

Antiviral and Antiproliferative Properties

  • CL 306,293, a substituted quinoline carboxylic acid, demonstrated potent antiproliferative properties and inhibited the development of clinical disease in a murine model of immunodeficiency induced by a mixture of LP-BM5 retroviruses. This compound's effects are attributed to its antiproliferative properties, making it more efficacious and potent than 3'-azido-3'-deoxythymidine in this model (Scott et al., 1993).

Antioxidant Activity

  • New compounds synthesized through the Biginelli reaction, namely hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, showed promising antioxidant properties. The compounds containing thiourea moiety exhibited better activity, indicating their potential in antioxidant applications (Ismaili et al., 2008).

Material Science and Photodiode Applications

  • The synthesis of a novel compound for photodiode applications, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), was reported. Thin films of ABPQC prepared using thermal evaporation showed remarkable optical behavior with unique optical response representations, indicating their utility in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

2,4-dioxo-1H-pyrimido[4,5-b]quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-8-7(11(17)18)5-3-1-2-4-6(5)13-9(8)14-12(19)15-10/h1-4H,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSISHGTFQZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.